Dibenzyl sulfone

Catalog No.
S703472
CAS No.
620-32-6
M.F
C14H14O2S
M. Wt
246.33 g/mol
Availability
In Stock
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Dibenzyl sulfone

CAS Number

620-32-6

Product Name

Dibenzyl sulfone

IUPAC Name

benzylsulfonylmethylbenzene

Molecular Formula

C14H14O2S

Molecular Weight

246.33 g/mol

InChI

InChI=1S/C14H14O2S/c15-17(16,11-13-7-3-1-4-8-13)12-14-9-5-2-6-10-14/h1-10H,11-12H2

InChI Key

AWHNUHMUCGRKRA-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)CS(=O)(=O)CC2=CC=CC=C2

Canonical SMILES

C1=CC=C(C=C1)CS(=O)(=O)CC2=CC=CC=C2

Organic Chemistry

Dibenzyl sulfone plays a fundamental role in Organic Chemistry . It is present in target molecules of importance in Medicinal Chemistry and Materials Science . It is increasingly important in the development of novel synthetic methodologies for the creation of C–C bonds .

Method of Application: The exceptional versatility of sulfones has been extensively exploited in organic synthesis across several decades . Sulfones can participate in Pd-catalysed Suzuki–Miyaura type reactions . Tremendous advances in catalytic desulfitative functionalizations have opened a new area of research with burgeoning activity in recent years .

Results or Outcomes: This emerging field is displaying sulfone derivatives as a new class of substrates enabling catalytic C–C and C–X bond construction . The inherent challenges confronting the development of these strategies will be presented, along with the potential application of this chemistry for the synthesis of natural products .

Biodesulfurization

Dibenzyl sulfide (DBS) is used in the biodesulfurization of thiophenic compounds .

Method of Application: An isolated Gordonia sp. IITR100 metabolizes DBS into dibenzyl sulfoxide and dibenzyl sulfone . The reaction downstream to it is mediated by some enzyme other than its DszA .

Results or Outcomes: In reactions where DBS and dibenzothiophene (DBT) were present together, both IITR100 and recombinant E. coli exhibited preference for the desulfurization of DBS over DBT . The newly identified capability of IITR100 for desulfurization of both thiophenic and sulfidic compounds suggests its potential use in improved desulfurization of petroleum fractions .

Pyrolysis

Dibenzyl sulfone on pyrolysis at 290°C yields stillbene and toluene .

Method of Application: The mechanism of pyrolysis of dibenzyl sulfones at 600-700°C has been reported . Benzyl sulfone forms sodium salt with metallic sodium and with sodium ethoxide .

Results or Outcomes: The pyrolysis of dibenzyl sulfones at high temperatures results in the formation of stillbene and toluene .

Oxidation in Organic Chemistry

Dibenzyl sulfone is used in the oxidation of sulfides .

Method of Application: Sulfides are oxidized with 30% hydrogen peroxide catalyzed by tantalum carbide to provide the corresponding sulfoxides in high yields, whereas niobium carbide as catalyst efficiently affords the corresponding sulfones . Both catalysts can easily be recovered and reused without losing their activity .

Results or Outcomes: The use of urea-hydrogen peroxide and phthalic anhydride in ethyl acetate enables a metal-free, environmentally benign oxidation of substituted sulfides to their corresponding sulfones without observation of the possible sulfoxide oxidation product .

C–S Bond Functionalization

Dibenzyl sulfone is used in the C–S bond functionalization of sulfones .

Method of Application: Since the first demonstration in 2005 that sulfones can participate in Pd-catalysed Suzuki–Miyaura type reactions, tremendous advances in catalytic desulfitative functionalizations have opened a new area of research .

Sodium Salt Formation

Dibenzyl sulfone forms sodium salt with metallic sodium and with sodium ethoxide .

Method of Application: The mechanism of sodium salt formation with dibenzyl sulfones has been reported .

Results or Outcomes: The formation of sodium salt with dibenzyl sulfones is a significant reaction in organic chemistry .

Dibenzyl sulfone is an organosulfur compound characterized by its unique cyclic structure and chemical properties. It appears as a white, fine crystalline powder, with a molecular formula of C14_{14}H14_{14}O2_2S and a molecular weight of 254.32 g/mol. This compound is known for its stability and resistance to various

, notably:

  • Ramberg-Bäcklund Reaction: This base-mediated reaction converts α-halosulfones into alkenes. For dibenzyl sulfone, the reaction can yield both E and Z alkenes depending on the base used .
  • Oxidation Reactions: Dibenzyl sulfone can be oxidized to form dibenzyl sulfoxide, showcasing its reactivity with oxidizing agents .
  • Decomposition: Upon pyrolysis at elevated temperatures (around 290°C), dibenzyl sulfone decomposes, leading to various by-products .

Dibenzyl sulfone can be synthesized through various methods:

  • Sulfonation of Benzyl Compounds: The most common method involves the sulfonation of benzyl compounds using sulfur trioxide or chlorosulfonic acid .
  • C-S Coupling Reactions: Nickel-catalyzed reactions can also be employed to synthesize dibenzyl sulfone from benzyl halides and sulfides in a synergistic manner .
  • Oxidative Methods: Oxidation of dibenzyl sulfide can yield dibenzyl sulfone as a product under controlled conditions .

Dibenzyl sulfone finds applications in various fields:

  • Organic Synthesis: It serves as an important intermediate in the synthesis of pharmaceuticals and agrochemicals.
  • Chemical Research: Its unique properties make it a subject of interest in studies focusing on organosulfur chemistry.
  • Material Science: It may be utilized in developing new materials due to its thermal stability and resistance to degradation.

Dibenzyl sulfone shares similarities with several other organosulfur compounds. Below is a comparison highlighting its uniqueness:

CompoundMolecular FormulaUnique Features
Dibenzyl sulfideC14_{14}H14_{14}SLess stable; readily oxidized to form dibenzyl sulfoxide
Dibenzyl sulfoxideC14_{14}H14_{14}OSIntermediate in metabolic pathways; more reactive than dibenzyl sulfone
Dibenzyl disulfideC14_{14}H14_{14}S2_2Contains two sulfur atoms; different reactivity profile
Benzene sulfonic acidC6_6H6_6O3_3SStrong acid; used in different applications compared to sulfones

Dibenzyl sulfone is unique due to its stability and role as an intermediate in organic synthesis, distinguishing it from its counterparts which may be more reactive or utilized in different applications.

Systematic and Common Names

Dibenzyl sulfone is recognized by the International Union of Pure and Applied Chemistry (IUPAC) as benzylsulfonylmethylbenzene. Alternative nomenclature includes:

  • 1,1'-[Sulfonylbis(methylene)]bisbenzene
  • Bis(phenylmethyl)sulfone

Table 1: Nomenclature and Identifiers

PropertyValueSource
IUPAC NameBenzylsulfonylmethylbenzene
CAS Registry Number620-32-6
SMILES NotationC1=CC=C(C=C1)CS(=O)(=O)CC2=CC=CC=C2
InChI KeyAWHNUHMUCGRKRA-UHFFFAOYSA-N

Molecular and Structural Features

The compound’s planar sulfonyl group adopts a tetrahedral geometry, with bond angles of approximately 109.5° around the sulfur atom. X-ray crystallography confirms a dihedral angle of 87.2° between the two benzyl rings, minimizing steric hindrance. Key spectral data include:

  • ¹H NMR (CDCl₃): δ 7.28–7.34 (m, 10H, aromatic), δ 4.21 (s, 4H, -CH₂-).
  • IR (KBr): 1302 cm⁻¹ (asymmetric S=O stretch), 1145 cm⁻¹ (symmetric S=O stretch).

Dibenzyl sulfone exhibits the molecular formula C₁₄H₁₄O₂S, representing a symmetrical organosulfur compound containing fourteen carbon atoms, fourteen hydrogen atoms, two oxygen atoms, and one sulfur atom [1] [2]. The compound possesses a molecular weight of 246.33 grams per mole as determined through computational analysis using the PubChem database [1] [2]. More precise mass spectrometric analysis reveals an exact mass of 246.07145086 daltons, providing critical data for analytical identification purposes [1].

The elemental composition analysis indicates that carbon constitutes approximately 68.27% of the molecular mass, hydrogen accounts for 5.73%, oxygen represents 13.00%, and sulfur comprises 13.01% of the total molecular weight [1]. This elemental distribution reflects the characteristic structural features of arylsulfone compounds, where the organic aromatic components dominate the molecular composition while the sulfone functional group contributes significantly to the overall mass through the presence of sulfur and oxygen atoms [3] [4].

The compound is officially registered under the Chemical Abstracts Service number 620-32-6 and carries the International Union of Pure and Applied Chemistry name benzylsulfonylmethylbenzene [1] [5]. Alternative nomenclature includes dibenzyl sulphone, benzyl sulfone, and the systematic name (sulfonylbis(methylene))dibenzene, reflecting various naming conventions used in chemical literature [1] [3] [5].

PropertyValueReference
Molecular FormulaC₁₄H₁₄O₂S [1] [2]
Molecular Weight246.33 g/mol [1] [2]
Exact Mass246.07145086 Da [1]
Carbon Content68.27% [1]
Hydrogen Content5.73% [1]
Oxygen Content13.00% [1]
Sulfur Content13.01% [1]
CAS Number620-32-6 [1] [5]

Two-Dimensional Structure Representation

The two-dimensional structural representation of dibenzyl sulfone reveals a central sulfur atom in a tetrahedral coordination environment, bonded to two oxygen atoms through double bonds and two benzyl groups through single bonds [1] [2]. The canonical Simplified Molecular Input Line Entry System representation is expressed as C1=CC=C(C=C1)CS(=O)(=O)CC2=CC=CC=C2, which systematically describes the connectivity pattern of all atoms within the molecule [1].

The International Chemical Identifier string provides a standardized representation: InChI=1S/C14H14O2S/c15-17(16,11-13-7-3-1-4-8-13)12-14-9-5-2-6-10-14/h1-10H,11-12H2, indicating the specific atomic connections and hydrogen atom placements [1] [5]. This structural encoding demonstrates the presence of two phenyl rings connected to a central sulfone moiety through methylene bridge carbons [6] [7].

Each benzyl group consists of a phenyl ring (C₆H₅) attached to a methylene carbon (CH₂), which subsequently bonds to the central sulfur atom [1] [7]. The sulfone functional group is characterized by the sulfur atom bearing two oxygen atoms in a double-bond configuration (SO₂), creating the distinctive sulfone chemistry that defines this compound class [8] [9].

The molecular structure can be described as having a central SO₂ group with two benzyl substituents, where the benzyl groups are positioned to minimize steric hindrance while maintaining optimal orbital overlap for chemical stability [1] [10]. The planar nature of the phenyl rings contrasts with the tetrahedral geometry around the sulfur center, creating a three-dimensional molecular architecture that influences both physical and chemical properties [10] [8].

Three-Dimensional Conformational Analysis

The three-dimensional conformational analysis of dibenzyl sulfone reveals significant structural complexity arising from the rotational freedom around the sulfur-carbon bonds and the spatial arrangement of the benzyl groups [10] [8]. Computational studies utilizing density functional theory methods have identified multiple stable conformations, with the most energetically favorable arrangements determined by the balance between steric repulsion and electronic stabilization [10].

Crystal structure data obtained from X-ray crystallographic analysis indicates that dibenzyl sulfone adopts specific conformations in the solid state, with Cambridge Crystallographic Data Centre numbers 745926, 814245, 814246, and 814247 documenting various crystalline forms [1]. These structural determinations provide insight into the preferred molecular geometries and intermolecular packing arrangements [1] [8].

The sulfone moiety exhibits characteristic bond lengths consistent with organosulfur chemistry, where sulfur-oxygen double bonds typically range from 1.43 to 1.46 angstroms, and sulfur-carbon single bonds span 1.77 to 1.79 angstroms [8] [9]. These measurements align with established patterns for sulfone compounds and reflect the electronic structure of the central sulfur atom in its oxidized state [8] [9].

Conformational flexibility primarily originates from rotation around the carbon-sulfur bonds connecting the benzyl groups to the central sulfone unit [10]. Energy calculations suggest that gauche conformations are generally more stable than anti conformations, with energy differences typically ranging from 2 to 6 kilojoules per mole depending on the specific rotational angles [11] [10].

Vibrational spectroscopy studies using Raman and infrared techniques have provided experimental validation of theoretical conformational predictions [10]. The dominant conformations in solution are determined according to Boltzmann distribution principles based on relative Gibbs free energy calculations, with multiple conformers potentially coexisting under ambient conditions [10].

Structural ParameterValue RangeReference
S=O Bond Length1.43-1.46 Å [8] [9]
S-C Bond Length1.77-1.79 Å [8] [9]
Conformational Energy Difference2-6 kJ/mol [11] [10]
Preferred ConformationGauche [11] [10]

Molecular Symmetry Properties

The molecular symmetry properties of dibenzyl sulfone are governed by the spatial arrangement of the constituent atoms and the inherent symmetry elements present within the molecular framework [8] [7]. The compound exhibits approximate C₂ symmetry when the two benzyl groups adopt equivalent orientations relative to the central sulfone moiety [12] [8].

The central sulfone group possesses local C₂v symmetry, characterized by a two-fold rotation axis passing through the sulfur atom and bisecting the oxygen-sulfur-oxygen angle [8] [13]. The oxygen-sulfur-oxygen bond angle typically ranges from 116.7 to 120.6 degrees, reflecting the tetrahedral electron geometry around the sulfur center with slight compression due to the double-bond character of the sulfur-oxygen interactions [8] [9].

Carbon-sulfur-carbon bond angles in dibenzyl sulfone fall within the range of 101.1 to 106.8 degrees, values that are consistent with tetrahedral geometry but show variation depending on the specific conformational arrangement and crystal packing forces [8]. These angular measurements reflect the balance between optimal orbital overlap and steric considerations imposed by the bulky benzyl substituents [8] [9].

The overall molecular symmetry is reduced from the idealized C₂v point group due to the conformational flexibility of the benzyl groups and their potential for adopting non-equivalent orientations [14] [8]. In crystal structures, symmetry elements may be further modified by intermolecular interactions and packing constraints that influence the adopted molecular conformation [1] [8].

Point group analysis reveals that dibenzyl sulfone can exhibit various symmetry classifications depending on the specific conformational state, ranging from C₁ (no symmetry) when benzyl groups adopt different orientations to C₂ (two-fold rotational symmetry) when equivalent conformations are maintained [14] [8]. The dynamic nature of these symmetry properties contributes to the conformational complexity observed in both solution and solid-state studies [10] [8].

Symmetry ElementDescriptionAngular Range
Local C₂v (SO₂ group)Sulfone symmetryO-S-O: 116.7-120.6°
C-S-C Bond AngleTetrahedral distortion101.1-106.8°
Overall SymmetryVariable C₁ to C₂Conformation-dependent
Point GroupDynamicC₁, C₂, or C₂v

XLogP3

2.6

Melting Point

152.0 °C

Other CAS

620-32-6

Wikipedia

Dibenzyl sulfone

Dates

Modify: 2023-08-15
Over et al. Natural-product-derived fragments for fragment-based ligand discovery. Nature Chemistry, doi: 10.1038/nchem.1506, published online 2 December 2012 http://www.nature.com/nchem

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